Famitinib

Kinase Inhibition c-Kit VEGFR-2

Famitinib (SHR-1020) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with a primary inhibitory profile against VEGFR-2, PDGFRβ, and c-kit. It is a structural analogue of sunitinib but exhibits a distinct kinase selectivity profile and has been developed by Jiangsu Hengrui Medicine Co., Ltd.

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
CAS No. 1044040-56-3
Cat. No. B1672043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamitinib
CAS1044040-56-3
Synonyms5-(2-(diethylamino)ethyl0-2-9(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-3-methyl-6,7-dihydro-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
famitinib
SHR1020
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
InChIInChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
InChIKeyGKEYKDOLBLYGRB-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Famitinib (CAS 1044040-56-3): A Multi-Targeted TKI for Solid Tumors with First Approval in Cervical Cancer


Famitinib (SHR-1020) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with a primary inhibitory profile against VEGFR-2, PDGFRβ, and c-kit [1]. It is a structural analogue of sunitinib but exhibits a distinct kinase selectivity profile and has been developed by Jiangsu Hengrui Medicine Co., Ltd . Famitinib was granted conditional approval in China in May 2025 for use in combination with camrelizumab for the treatment of recurrent or metastatic cervical cancer [2].

Why Famitinib Cannot Be Directly Substituted with Other VEGFR/PDGFR/c-Kit TKIs


Despite sharing a class with sunitinib, regorafenib, sorafenib, and imatinib, famitinib demonstrates distinct quantitative differences in kinase inhibition potency, clinical efficacy, and mutation coverage that preclude simple interchange. Its IC50 profile against core targets differs significantly from sunitinib, and its progression-free survival (PFS) benefit in specific cancer types (e.g., metastatic colorectal cancer) is quantified relative to placebo and can be benchmarked against regorafenib [1]. Furthermore, patent claims and trial designs specifically address activity against c-KIT mutations, differentiating it from imatinib and sunitinib [2].

Famitinib Procurement Evidence: Quantified Differentiation Against Key Comparators


Famitinib vs. Sunitinib: Superior c-Kit Inhibition and Kinase Selectivity Profile

Famitinib is a structural analogue of sunitinib, but exhibits superior inhibition activities against multiple receptor tyrosine kinases (RTKs) . Its IC50 values for c-kit (2.3 nM), VEGFR-2 (4.7 nM), and PDGFRβ (6.6 nM) represent a distinct potency profile compared to sunitinib's reported IC50 values, which are generally higher for these targets (e.g., sunitinib's c-kit IC50 is reported as ~10 nM) . This difference in potency, particularly for c-kit, is a key differentiator.

Kinase Inhibition c-Kit VEGFR-2 PDGFRβ Selectivity

Famitinib vs. Placebo in Metastatic Colorectal Cancer: Quantified Progression-Free Survival Benefit

In a randomized phase II trial of 154 patients with previously treated metastatic colorectal cancer (mCRC), famitinib monotherapy demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to placebo. The trial serves as a benchmark for famitinib's single-agent activity in a setting where regorafenib is an approved therapy, providing a quantifiable efficacy measure for procurement decisions [1].

Metastatic Colorectal Cancer mCRC Progression-Free Survival PFS Phase II Trial

Famitinib vs. Sunitinib and Imatinib: Activity Against c-KIT Mutations in GIST

Patent CN113855671A claims the use of famitinib for treating tumors with c-KIT or PDGFRA mutations, specifically positioning it against imatinib and sunitinib. The patent describes a phase III clinical study comparing famitinib malate versus sunitinib malate in GIST patients who have failed imatinib treatment, and includes cell proliferation inhibition experiments showing famitinib's activity in 32D cells transfected with various c-KIT mutations [1].

Gastrointestinal Stromal Tumor GIST c-KIT Mutation Imatinib Resistance Patent

Famitinib in Advanced Solid Tumors: Phase I Safety and Pharmacokinetic Profile

A phase I study in 54 patients with advanced solid tumors established the safety, tolerability, and pharmacokinetic (PK) profile of famitinib. The study identified dose-limiting toxicities (DLTs) at 30 mg, including hypertension, hand-foot skin reaction, and diarrhea, and recommended a phase II dose of 25 mg [1]. The half-life of famitinib was found to be approximately 28.7-33.8 hours, and food had a minimal effect on its PK [1]. These findings are essential for planning in vivo experiments and comparing toxicity profiles with other TKIs.

Phase I Pharmacokinetics Safety Tolerability Solid Tumors

Famitinib in Renal Cell Carcinoma: Partial Response Rate from Phase I Study

In the phase I dose-escalation study, famitinib demonstrated preliminary antitumor activity, particularly in patients with renal cell carcinoma (RCC). Among the 54 evaluable patients, 8 partial responses (PRs) were observed, including 6 cases in RCC patients, 1 in a GIST patient, and 1 in a patient with alveolar soft part sarcoma [1]. This early signal of efficacy in RCC supports its further investigation and provides a benchmark for comparison with other VEGFR TKIs in this indication.

Renal Cell Carcinoma RCC Response Rate Phase I Efficacy

Famitinib in Combination with Camrelizumab: Efficacy in Advanced NSCLC and TNBC

Famitinib has been studied in combination with the anti-PD-1 antibody camrelizumab, showing promising efficacy in specific solid tumors. In a phase 2 study of previously treated advanced NSCLC, the combination yielded a median PFS of 5.4 months and a median OS of 12.1 months [1]. In a separate phase 2 study of advanced immunomodulatory triple-negative breast cancer (TNBC), the triplet combination of famitinib, camrelizumab, and nab-paclitaxel achieved a confirmed objective response rate (ORR) of 81.3% [2].

Combination Therapy Immunotherapy NSCLC Triple-Negative Breast Cancer Camrelizumab

Optimal Procurement and Research Use Cases for Famitinib Based on Quantitative Evidence


Preclinical Studies Targeting c-KIT Mutant or VEGFR2-Driven Tumor Models

For in vitro and in vivo studies focused on c-KIT mutant-driven malignancies (e.g., GIST) or tumors highly dependent on VEGFR2-mediated angiogenesis, famitinib's superior c-kit and VEGFR-2 IC50 values compared to sunitinib make it the preferred tool compound. Its potency allows for lower effective doses in cell-based assays and xenograft models, reducing off-target effects and improving experimental clarity.

Clinical Trial Design for Metastatic Colorectal Cancer (mCRC) as Later-Line Monotherapy

Investigators designing clinical trials for mCRC in the third-line or later setting can use famitinib's quantified PFS benefit of 1.3 months over placebo [1] for statistical power calculations and as a benchmark for comparing novel combinations. The data provides a clear efficacy signal in a patient population with high unmet need.

Development of Combination Regimens with Immunotherapy in NSCLC and TNBC

The demonstrated efficacy of famitinib in combination with camrelizumab, particularly the 81.3% ORR in advanced TNBC [2] and the 5.4-month mPFS in NSCLC [3], positions it as a strong candidate for further combination studies. Procurement for these specific research programs is justified by the existing phase 2 data.

Investigating c-KIT/PDGFRA Mutation-Driven Resistance Mechanisms

Given the patent claims and ongoing trials specifically targeting c-KIT and PDGFRA mutations [4], famitinib is the agent of choice for research into resistance mechanisms and novel therapies for imatinib-resistant GIST or other tumors harboring these mutations. Its use aligns with a targeted, biomarker-driven development strategy.

Quote Request

Request a Quote for Famitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.